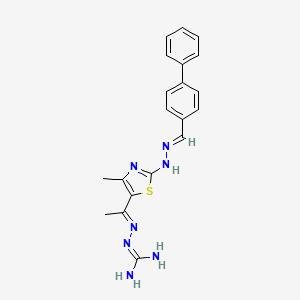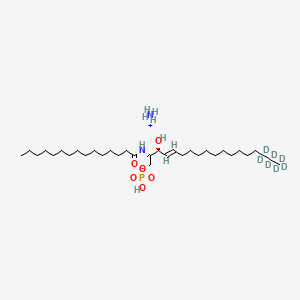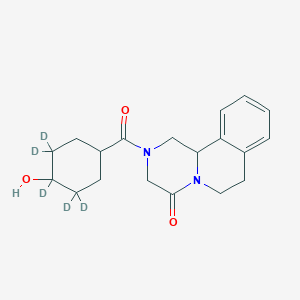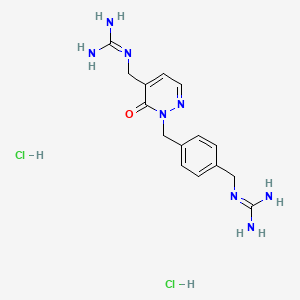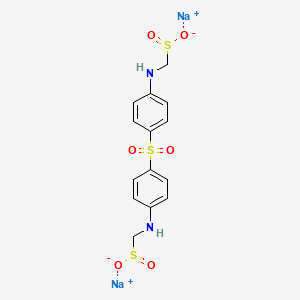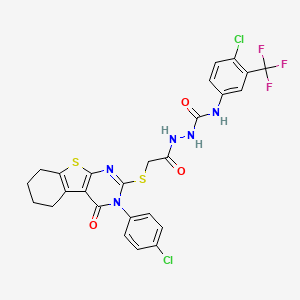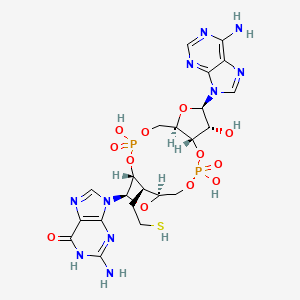
Piroxicam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piroxicam-d4 is a deuterated form of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of painful inflammatory conditions such as arthritis . The deuterium atoms in this compound replace the hydrogen atoms in the pyridyl ring, making it useful as an internal standard in pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piroxicam-d4 involves the incorporation of deuterium into the piroxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Piroxicam-d4 undergoes various chemical reactions similar to piroxicam. These include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Piroxicam-d4 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of piroxicam.
Metabolic Studies: Helps in understanding the metabolic pathways and degradation products of piroxicam.
Drug Development: Assists in the development of new NSAIDs by providing insights into the behavior of deuterated compounds
Wirkmechanismus
Piroxicam-d4, like piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as metabolic stability and half-life .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: Another NSAID of the oxicam class, used for similar indications.
Tenoxicam: An oxicam derivative with anti-inflammatory properties.
Lornoxicam: A potent NSAID with a similar mechanism of action.
Uniqueness
Piroxicam-d4 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by serving as a stable isotope-labeled internal standard. This makes it particularly valuable in research settings where precise quantification is required .
Eigenschaften
Molekularformel |
C15H13N3O4S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D |
InChI-Schlüssel |
QYSPLQLAKJAUJT-DOGSKSIHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)[2H])[2H] |
Kanonische SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



